molecular formula C3H6O3S B1581002 3-Hydroxythietane 1,1-dioxide CAS No. 22524-35-2

3-Hydroxythietane 1,1-dioxide

Cat. No. B1581002
CAS RN: 22524-35-2
M. Wt: 122.15 g/mol
InChI Key: CIUZABLJPXPIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, 3-Cyanothiete 1,1-dioxide was prepared from thietan-3-one by the addition of trimethylsilyl cyanide to the carbonyl group followed by the oxidation of the sulfur atom and subsequent dehydration of the thietane 1,1-dioxide intermediate . Similarly, 3-Substituted Thietane-1,1-Dioxides were synthesized by reacting 3,5-dibromo-1- (1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .

Scientific Research Applications

Oxidation and Reaction Properties

3-Hydroxythietane 1,1-dioxide demonstrates significant reactivity in various chemical reactions. For instance, it reacts with hydrogen peroxide to form 3-hydroxythietane-1-oxide and with phosgene to yield 3-thietyl-1, 1-dioxide chloroformate, which further reacts with diethylamine to produce 3-thietyl-1, 1-dioxide N, N-dimethylcarbamate (Étlis & Trofimov, 1969). These reactions highlight its potential as a versatile reactant in organic synthesis.

Applications in Diene Synthesis

3-Hydroxythietane 1,1-dioxide is used in the synthesis of thietyl acrylates through reactions with thioepi chlorohydrin. These thietyl acrylates are key intermediates for further chemical transformations, demonstrating the compound's utility in more complex synthetic pathways (Étlis, Grobov, & Sineokov, 1969).

Role in Ring Fission and Polymerization

3-Hydroxythietane derivatives undergo interesting retro-aldol ring fission and polymerization reactions. This behavior is significant in understanding reaction mechanisms and designing new synthetic strategies, especially in polymer science (Young & Stirling, 1997).

Hydrolysis Studies

Studies on the hydrolysis of carbamates and carbonates of 3-hydroxythiolane 1,1-dioxide have revealed insights into reaction mechanisms and potential applications in organic synthesis, particularly in the generation of specific amines and sulfones (Parkhomenko et al., 1980).

Insights into Molecular Association

3-Hydroxythietane 1,1-dioxide has been studied for its role in molecular association, particularly in the formation of novel hydrogen-bonded dimers. These studies contribute to the understanding of intermolecular interactions and the design of new molecular structures (Rajeev et al., 1998).

Electrophilic Reactions

3-Hydroxythietane 1,1-dioxide demonstrates interesting electrophilic reactions, such as forming vinyl sulfides and enaminones. This expands its application in synthetic chemistry, particularly in creating new molecular entities (Hofsløkken & Skattebol, 1999).

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance (NMR) studies on 3-alkoxythiolane 1,1-dioxides, including 3-hydroxythietane 1,1-dioxide, provide essential insights into their structural and electronic properties, which is crucial for applications in material science and molecular engineering (Sammakia, Harris, & Evans, 1984).

properties

IUPAC Name

1,1-dioxothietan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3S/c4-3-1-7(5,6)2-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUZABLJPXPIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295430
Record name 3-Thietanol, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxythietane 1,1-dioxide

CAS RN

22524-35-2
Record name 3-Hydroxythietane 1,1-dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Thietanol, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxythietane 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Thietanol, 1,1-dioxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSX9RM6388
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxythietane 1,1-dioxide
Reactant of Route 2
3-Hydroxythietane 1,1-dioxide
Reactant of Route 3
3-Hydroxythietane 1,1-dioxide
Reactant of Route 4
3-Hydroxythietane 1,1-dioxide
Reactant of Route 5
3-Hydroxythietane 1,1-dioxide
Reactant of Route 6
3-Hydroxythietane 1,1-dioxide

Citations

For This Compound
17
Citations
WE Truce, JR Norell - Journal of the American Chemical Society, 1963 - ACS Publications
3236 William E. Truce and John R. Norell Vol. 85 500-ml., 3-necked flask and heated at 120 for 4 hr. with vigorous stirring. The gray mass was then poured into 300 ml. of ice water and …
Number of citations: 22 pubs.acs.org
VS Etlis, NN Trofimov - Chemistry of Heterocyclic Compounds, 1969 - Springer
3-Hydroxythietane is readily oxidized by hydrogen peroxide in acetone or acetic acid solution at 0C to give 3-hydroxythietane-1-oxide. 3-Thietyl acetate is oxidized similarly. 3-…
Number of citations: 2 link.springer.com
CC Leung - 1978 - open.library.ubc.ca
Thietane derivatives containing phenyl and dime thylaminomethyl substituents were synthesized as potential narcotic analgetics of the methadone type. These compounds which are …
Number of citations: 1 open.library.ubc.ca
K Haya - 1973 - open.library.ubc.ca
Thietane derivatives were synthesized as potential monoamine oxidase (MAO) inhibitors. These derivatives were useful in studying the electronic and steric requirements of the …
Number of citations: 2 open.library.ubc.ca
DJ Young, CJM Stirling - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
3-Hydroxythietane derivatives undergo retro-aldol ring fission in aqueous sodium hydroxide at a rate determined by the substituent (H or Ph) at the 3 position and by the oxidation state …
Number of citations: 2 pubs.rsc.org
DC Dittmer, ME Christy, N Takashina… - The Journal of Organic …, 1971 - ACS Publications
In the originaldescription2 of the synthesis of thiete sulfone (thiete 1, 1-dioxide), the procedure for thepreparation of 3-thietanol 1, 1-dioxide called for evapora-tion to dryness of the …
Number of citations: 6 pubs.acs.org
VS Étlis, LN Grobov, AP Sineokov - Chemistry of Heterocyclic Compounds, 1969 - Springer
Reaction of aqueous solutions of salts of acrylic acids with thioepi chlorohydrin affords thietyl acrylates, which on hydrolysis give 3-hydroxythietane, and on oxidation with hydrogen …
Number of citations: 1 link.springer.com
LA Paquette, M Rosen, H Stucki - The Journal of Organic …, 1968 - ACS Publications
Results The Retro Diels-Alder Route.—Our initial approach was designed totake advantage of the fact that 9, 10-ethanoanthracene derivatives decompose at somewhat elevated …
Number of citations: 26 pubs.acs.org
AR Gennaro, M Zanger - The Journal of Organic Chemistry, 1971 - ACS Publications
Instruments.—Analytical glpc was performed on a Perkin-Elmer Model 800 gas chromatograph (flame ionization detector). Product yields were determined by quantitative glpc using the …
Number of citations: 15 pubs.acs.org
RD Adams, W Huang - Journal of organometallic chemistry, 1999 - Elsevier
The reaction of the cyclic sulfone, 1,3-dithietane-1,1-dioxide, 1 with Os 3 (CO) 10 (NCMe) 2 , 2 at 25C provided the new compound Os 3 (CO) 10 (μ-CH 2 SCH 2 SO 2 ), 3 in 73% yield. …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.